molecular formula C₂₀H₂₈O₃ B1141063 5,6-Epoxy-13-cis Retinoic Acid CAS No. 81444-57-7

5,6-Epoxy-13-cis Retinoic Acid

Cat. No. B1141063
CAS RN: 81444-57-7
M. Wt: 316.43
InChI Key:
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Description

5,6-Epoxy-13-cis Retinoic Acid (also known as 13-cis Retinoic Acid or 13-cis RA) is a naturally occurring derivative of Vitamin A, and is found in the human body. It is a powerful regulator of gene expression and has been studied extensively for its potential therapeutic applications. 13-cis RA has been found to be effective in treating a variety of medical conditions, including acne, psoriasis, and cancer. Additionally, 13-cis RA has been used in laboratory experiments to study the effects of gene expression on cell growth and differentiation.

Scientific Research Applications

Oncology

Retinoids, including 5,6-Epoxy-13-cis Retinoic Acid, have been well established as anticancer treatments due to their ability to regulate cell growth and induce cell differentiation and apoptosis . They have shown promise in attaining better outcomes for patients suffering from several types of cancer, especially acute myeloid leukemia and neuroblastoma .

Differentiation Therapy

Differentiation therapy aims to reactivate the endogenous differentiation program in transformed cells to resume the mutation process and eliminate the tumor phenotype . Retinoids, including 5,6-Epoxy-13-cis Retinoic Acid, are key compounds in biological differentiation therapy .

Cell Proliferation

Retinoic acid, a key component of vitamin A derivatives like 5,6-Epoxy-13-cis Retinoic Acid, plays pivotal roles in cell proliferation . It helps regulate the growth of cells, which is crucial for organismal development and maintenance .

Apoptosis

Retinoic acid also plays a significant role in apoptosis, the process of programmed cell death . This is particularly important in the context of cancer treatment, where the goal is often to induce apoptosis in cancer cells .

Immune Function

Retinoic acid is integral to immune function . It helps regulate the immune response, which is crucial for protecting the body against disease .

Gene Regulation

Retinoic acid is involved in gene regulation . It can influence the expression of certain genes, thereby affecting various biological processes .

Treatment of Medulloblastoma Cells

5,6-Epoxy-13-cis Retinoic Acid has been used to treat medulloblastoma cells for cell differentiation . This is a type of brain tumor that is particularly common in children .

Attenuation of iNOS Expression

5,6-Epoxy-13-cis Retinoic Acid can attenuate iNOS expression and activity in cytokine-stimulated murine mesangial cells . This suggests potential applications in the treatment of conditions related to inflammation and immune response .

Mechanism of Action

Target of Action

5,6-Epoxy-13-cis Retinoic Acid is a metabolite of 13-cis retinoic acid . The primary targets of this compound are the RAR-β and RAR-α receptors . These receptors play a crucial role in regulating cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets, the RAR-β and RAR-α receptors, to mediate its effects . It is formed when 13-cis retinoic acid undergoes cooxidation by prostaglandin H (PGH) synthase in the presence of hydroperoxides or peroxyl radicals .

Biochemical Pathways

The compound affects the retinoic acid pathway , which is involved in cell growth and differentiation . It is formed as a result of the cooxidation of 13-cis retinoic acid by prostaglandin H synthase .

Pharmacokinetics

It is known that the compound is a metabolite of 13-cis retinoic acid . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The compound’s action results in the regulation of cell growth, differentiation, and apoptosis . It has anti-inflammatory and anti-tumor action . It is also known to induce mitochondrial membrane permeability transition, observed as swelling and a decrease in membrane potential, and stimulates the release of cytochrome c, implicating mechanisms through the apoptosis pathway .

Action Environment

The action of 5,6-Epoxy-13-cis Retinoic Acid can be influenced by various environmental factors. For instance, exposure to light and/or atmospheric oxygen can lead to the formation of this compound from 13-cis retinoic acid . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8+,16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEHJLBAOLGBJZ-NJZIYGCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C(=C/C(=O)O)\C)/C=C/C12C(CCCC1(O2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269399
Record name 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Epoxy-13-cis Retinoic Acid

CAS RN

81444-57-7
Record name 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81444-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13-cis-5,6-Epoxy-5,6-dihydroretinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-Epoxy-13-cis-retinoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0062411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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